1H-Benzo[g]indazole-3-carboxylic acid
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Overview
Description
1H-Benzo[g]indazole-3-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and medicinal properties. The structure of this compound consists of a fused benzene and pyrazole ring, with a carboxylic acid group attached at the 3-position of the indazole ring. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Benzo[g]indazole-3-carboxylic acid can be achieved through various methods. One efficient approach involves the diazotization reaction, where ortho-aminobenzacetamides or ortho-aminobenzacetates are converted to the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents . This method is favored for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields.
Another synthetic route includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . This method involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles in good to excellent yields.
Chemical Reactions Analysis
1H-Benzo[g]indazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions, such as chlorination, can be performed using sodium hypochlorite to yield 3-chloro-1H-indazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination in an acid medium yields 3-chloro- and 3,5-dichloro-1H-indazoles .
Scientific Research Applications
1H-Benzo[g]indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, some derivatives exhibit antiproliferative activity by causing cell cycle arrest in the G0-G1 phase, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
1H-Benzo[g]indazole-3-carboxylic acid can be compared with other similar compounds, such as:
Indazole: A parent compound with a simpler structure, known for its wide range of biological activities.
1H-Indazole-3-carboxylic acid: A closely related compound with similar chemical properties and applications.
2H-Indazole: Another tautomeric form of indazole, which is less thermodynamically stable than 1H-indazole.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2H-benzo[g]indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANFGSPWDQZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(NN=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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